Niaprazine trihydrochloride is a pharmaceutical compound primarily used as a sedative-hypnotic agent. It belongs to the phenylpiperazine class of compounds and has been utilized in the treatment of sleep disturbances, particularly in children and adolescents. The compound is known for its favorable safety profile and low potential for abuse, making it a preferred choice in pediatric medicine .
Niaprazine was first synthesized in the early 1970s and has been marketed under the trade name Nopron in several European countries, including France and Italy . Its development was driven by the need for effective treatments for sleep disorders without the side effects typically associated with other sedative-hypnotics.
Niaprazine is classified as a small molecule drug. It acts primarily as a selective antagonist of serotonin receptors, specifically 5-HT2A receptors, and alpha-1 adrenergic receptors. This classification places it within the broader category of psychoactive medications used to manage various behavioral and sleep disorders .
The synthesis of niaprazine involves several key steps, primarily utilizing a Mannich reaction. The process begins with 4-fluorophenylpiperazine, which reacts with 1,3,5-trioxane and acetone to produce an intermediate ketone. This ketone is then converted into an oxime through reaction with hydroxylamine and subsequently reduced to an amine using lithium aluminum hydride. The final step involves the formation of an amide with nicotinic acid, activated as its acid chloride, yielding niaprazine .
The synthesis pathway can be summarized as follows:
Niaprazine has a complex molecular structure characterized by its phenylpiperazine core. The IUPAC name for niaprazine is N-{4-[4-(4-fluorophenyl)piperazin-1-yl]butan-2-yl}pyridine-3-carboxamide. Its molecular formula is C20H25FN4O, with a molar mass of approximately 356.445 g/mol .
Niaprazine undergoes various chemical reactions that are critical for its pharmacological activity. It primarily acts through receptor antagonism rather than traditional enzymatic reactions seen in many other drugs. Its main interactions include:
The binding affinities of niaprazine to various receptors have been quantified:
Niaprazine's mechanism of action involves selective antagonism at serotonin and adrenergic receptors. By inhibiting the activity of 5-HT2A receptors, niaprazine reduces excitatory neurotransmission associated with anxiety and sleep disturbances. Additionally, antagonism at alpha-1 adrenergic receptors contributes to its sedative properties by decreasing sympathetic nervous system activity .
The pharmacokinetic profile of niaprazine shows an elimination half-life of approximately 4.5 hours, allowing for flexible dosing schedules in clinical settings .
Niaprazine has been primarily used in clinical settings for treating sleep disturbances in children and adolescents due to its sedative properties and favorable safety profile. Additionally, it has been investigated for potential applications in managing behavioral disorders associated with conditions like attention-deficit hyperactivity disorder and autism spectrum disorder .
Niaprazine trihydrochloride (C₂₀H₂₅FN₄O·3HCl) is the water-soluble hydrochloride salt of niaprazine freebase (C₂₀H₂₅FN₄O). The freebase structure comprises a pyridine-3-carboxamide group linked via a butan-2-yl chain to a 4-(4-fluorophenyl)piperazine moiety. The molecular weight of the freebase is 356.44 g/mol, while the trihydrochloride salt form has a molecular weight of 465.82 g/mol [4] [8]. A key stereochemical feature is the chiral center at the C1 position of the butan-2-yl linker, resulting in two enantiomers: (+)- and (−)-niaprazine. However, the compound is typically prepared and administered as a racemate (RSKQGBFMNPDPLR-UHFFFAOYSA-N), with no commercial isolation of individual enantiomers [5] [8]. Defined stereocenters are absent in the trihydrochloride salt due to protonation-induced loss of chirality at the tertiary amine sites [4].
Table 1: Molecular Descriptors of Niaprazine Trihydrochloride
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₅FN₄O·3HCl |
Systematic Name | N-[3-(4-(4-Fluorophenyl)-1-piperazinyl]-1-methylpropyl]nicotinamide trihydrochloride |
Stereochemistry | Racemic (±) |
Defined Stereocenters | 0 / 1 (racemized in salt form) |
Chiral Centers (Freebase) | 1 |
Canonical SMILES (Freebase) | CC(CCN1CCN(CC1)C2=CC=C(C=C2)F)NC(=O)C3=CN=CC=C3 |
InChI Key (Freebase) | RSKQGBFMNPDPLR-UHFFFAOYSA-N |
The piperazine ring adopts a chair conformation, while the fluorophenyl and pyridine rings contribute to planar aromatic regions. The fluorophenyl group enhances membrane permeability, and the protonated piperazine in the salt form facilitates aqueous solubility [8] [9].
Niaprazine trihydrochloride is highly soluble in water (>100 mg/mL) and polar solvents like DMSO (280.55 mM), contrasting sharply with the freebase, which has limited aqueous solubility (<0.1 mg/mL) [6] [10]. This solubility profile is attributed to the hydrochloride salt formation, which enhances ionization and hydrogen bonding. The salt form is hygroscopic, requiring storage in airtight containers at controlled temperatures (-20°C for long-term stability) [6]. While the melting point of the trihydrochloride is not fully characterized in public literature, thermal analyses indicate decomposition above 200°C without a sharp melting transition [5] [9].
Table 2: Physicochemical Properties
Property | Niaprazine Trihydrochloride | Freebase |
---|---|---|
Molecular Weight | 465.82 g/mol | 356.44 g/mol |
Water Solubility | >100 mg/mL | <0.1 mg/mL |
DMSO Solubility | 100 mg/mL (280.55 mM) | Moderately soluble |
logP (Predicted) | -1.2 (hydrophilic ion) | 2.33–3.13 |
Stability | Hygroscopic; stable at pH 5.5–6.5 | Prone to oxidation |
Crystal System | Not fully characterized | Amorphous solid |
Crystallographic data remains limited, though X-ray diffraction studies suggest a monoclinic lattice with ionic bonding between protonated piperazine nitrogens and chloride ions. The compound maintains stability in xanthan gum-based gels (pH 5.5–6.5) for oral administration, with Turbiscan Stability Index (TSI) values <5, indicating minimal phase separation [10].
The trihydrochloride salt offers distinct pharmaceutical advantages over the freebase. Its enhanced aqueous solubility facilitates liquid formulations (e.g., syrups or gels), whereas the freebase is primarily used in solid research samples due to handling challenges [1] [9]. The salt form’s ionization improves bioavailability by promoting dissolution in gastrointestinal fluids. However, the trihydrochloride’s hygroscopicity complicates storage and powder processing, requiring controlled humidity environments during manufacturing [5] [10].
Table 3: Functional Comparison of Salt vs. Freebase
Aspect | Trihydrochloride Salt | Freebase |
---|---|---|
Solubility | High in water and DMSO | Low in water; soluble in organics |
Handling | Hygroscopic; requires desiccants | Non-hygroscopic |
Formulation Utility | Preferred for oral liquids (gels/syrups) | Limited to experimental use |
Stability | Stable in acidic gels; sensitive to moisture | Air-stable but poorly soluble |
Bioavailability | Enhanced due to ionization | Limited by dissolution rate |
Historically, the freebase was marketed as Nopron syrup after solubilization with excipients, but sucrose-rich formulations caused dental caries and instability. The trihydrochloride salt enables sucrose-free gels (e.g., xanthan gum-based systems), improving stability and patient compliance [10].
NMR Spectroscopy¹H NMR (freebase, DMSO-d₆):
¹⁹F NMR exhibits a single peak at δ -115 ppm, confirming the para-fluorophenyl group. In the trihydrochloride salt, downfield shifts occur for piperazine protons (δ 3.50–3.20) due to protonation [9].
Mass Spectrometry
IR SpectroscopyKey bands (freebase, KBr):
Table 4: Spectroscopic Signatures
Technique | Key Features |
---|---|
¹H NMR | Pyridine H2/H6 (δ 8.95–8.65); Piperazine (δ 3.20–2.80); Methyl (δ 1.35) |
¹⁹F NMR | Singlet at δ -115 ppm |
MS (ESI+) | [M+H]⁺ 357.2; Fragments 178.1, 106.1 |
IR | Amide C=O (1,650 cm⁻¹); Aromatic C=C (1,600 cm⁻¹) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: